6-(pyridin-3-yl)pyridazin-3(2H)-one
Overview
Description
“6-(pyridin-3-yl)pyridazin-3(2H)-one” is a pyridine derivative . Pyridine derivatives are associated with diverse pharmacological properties such as antimicrobial, anticonvulsant, antiviral, anti-HIV, antifungal, and antimycobacterial .
Synthesis Analysis
New pyridine derivatives were synthesized starting from building blocks 2-amino benzothiazoles and 2-chloro pyridine-3-carboxylic acid . The structures of new compounds have been established on the basis of elemental analysis and spectral (IR, 1 H NMR, and Mass spectra) studies .Chemical Reactions Analysis
The synthesis of new pyridine derivatives involved the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid . Acid chlorides were condensed with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine to prepare amide derivatives .Scientific Research Applications
Synthesis of Pyrazolopyridine Derivatives
The compound serves as a key intermediate in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives are significant due to their potential pharmacological activities, including antitumor , antiviral , and CNS (central nervous system) activities. The methods for synthesizing these derivatives are crucial for developing new therapeutic agents.
Antimicrobial Activity
“6-(pyridin-3-yl)pyridazin-3(2H)-one” derivatives have been explored for their antimicrobial properties . The structural modification of this compound can lead to the development of new antimicrobial agents, which is particularly important in the era of increasing antibiotic resistance.
Anti-fibrotic Applications
Certain derivatives of the compound have shown promising anti-fibrotic activities , outperforming known anti-fibrotic drugs like Pirfenidone . This application is significant in treating fibrotic diseases, which are characterized by excessive tissue scarring and can affect various organs.
Analgesic and Anti-inflammatory Properties
The compound’s framework is part of pharmacophores with analgesic and anti-inflammatory activities . It can be used to develop new pain relievers and anti-inflammatory medications, potentially with fewer side effects than current drugs.
Anti-inflammatory Agents
Derivatives of “6-(pyridin-3-yl)pyridazin-3(2H)-one” have been found to be potent anti-inflammatory agents , with some showing more potency than aspirin . This highlights its potential in creating new treatments for inflammatory conditions.
Antipyretic Effects
The pyridazinone moiety, which is part of the compound’s structure, is associated with antipyretic (fever-reducing) effects . This could lead to the development of new fever reducers that might be more effective or have different mechanisms of action compared to existing drugs.
Cardiovascular Research
In cardiovascular research, pyridazinone derivatives are being studied for their effects on cardiac function and blood pressure regulation . This research could lead to new treatments for heart disease and hypertension.
Neuropharmacological Research
The compound is also of interest in neuropharmacology for the development of drugs that target neurotransmitter receptors or enzymes involved in neurological disorders . This could pave the way for novel treatments for diseases like Alzheimer’s, Parkinson’s, and epilepsy.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities .
Biochemical Pathways
Related compounds have been shown to affect the expression of collagen, a key protein in fibrotic pathways .
Result of Action
This suggests that these compounds may have potential as anti-fibrotic drugs .
properties
IUPAC Name |
3-pyridin-3-yl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYCHIKONQFIQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439909 | |
Record name | 6-(Pyridin-3-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(pyridin-3-yl)pyridazin-3(2H)-one | |
CAS RN |
78784-65-3 | |
Record name | 6-(Pyridin-3-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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